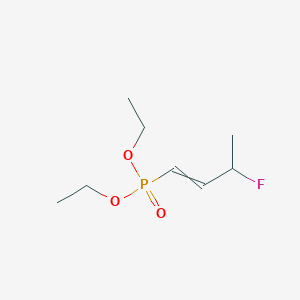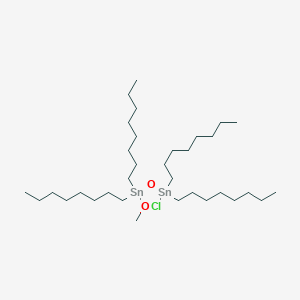
n-(4-Nitrophenyl)piperidine-1-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrophenyl)piperidine-1-carboximidoyl chloride is an organic compound with the molecular formula C12H14ClN3O2 This compound is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a carboximidoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)piperidine-1-carboximidoyl chloride typically involves the reaction of 4-nitroaniline with piperidine and subsequent chlorination. One common method includes the following steps:
Formation of N-(4-Nitrophenyl)piperidine: This is achieved by reacting 4-nitroaniline with piperidine in the presence of a suitable solvent such as ethanol or methanol.
Chlorination: The resulting N-(4-nitrophenyl)piperidine is then treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the carboximidoyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)piperidine-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carboximidoyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The piperidine ring can be oxidized under specific conditions to form corresponding lactams.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Oxidizing Agents: Sodium chlorite (NaClO2) under a CO2 atmosphere
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms N-(4-aminophenyl)piperidine-1-carboximidoyl chloride.
Lactams: Oxidation of the piperidine ring can yield lactam derivatives.
Scientific Research Applications
N-(4-Nitrophenyl)piperidine-1-carboximidoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)piperidine-1-carboximidoyl chloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring provides structural stability and facilitates binding to target molecules. The carboximidoyl chloride group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)piperidine-1-carboxamide
- 1-(4-Nitrophenyl)piperidine
- N-(4-Nitrophenyl)piperidine-4-carboxamide
Uniqueness
N-(4-Nitrophenyl)piperidine-1-carboximidoyl chloride is unique due to the presence of the carboximidoyl chloride group, which imparts distinct reactivity and chemical properties. This functional group allows for specific interactions and reactions that are not possible with similar compounds lacking this group.
Properties
CAS No. |
76284-98-5 |
|---|---|
Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
N-(4-nitrophenyl)piperidine-1-carboximidoyl chloride |
InChI |
InChI=1S/C12H14ClN3O2/c13-12(15-8-2-1-3-9-15)14-10-4-6-11(7-5-10)16(17)18/h4-7H,1-3,8-9H2 |
InChI Key |
SFADOKJFZGSDBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


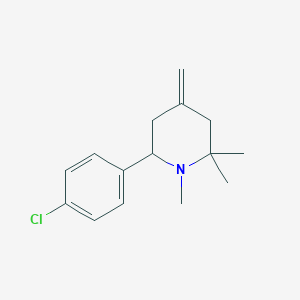
![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)

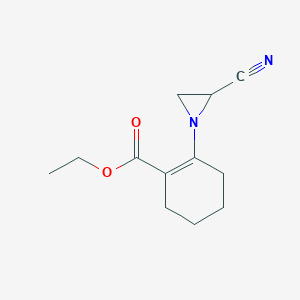
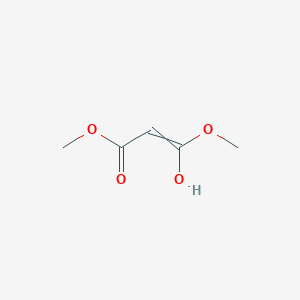
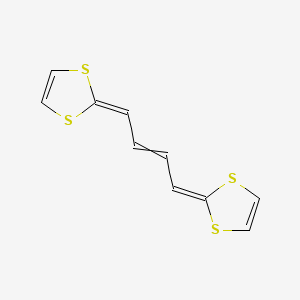
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
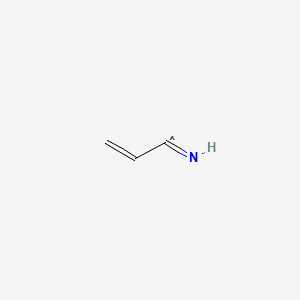
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14444371.png)
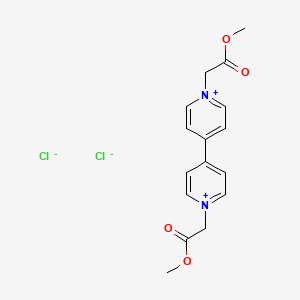
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)

